molecular formula C25H21N3O3S B2863803 3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one CAS No. 88735-62-0

3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No. B2863803
CAS RN: 88735-62-0
M. Wt: 443.52
InChI Key: VBCSKEYQYSTADW-UHFFFAOYSA-N
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Description

This compound is a fluorescent dye widely used for staining polymer particles, but also organelles or materials used in medicine . It has a CAS Number of 38215-36-0 and is soluble in DMSO and in ethanol .


Chemical Reactions Analysis

This compound is known to form exciplexes when it contains coumarin as a core and is used for light harvesting . Exciplex formation of different coumarin derivatives shows wide application in the synthesis of various other derivatives and they can be used as a dye due to their prominent fluorescence properties .


Physical And Chemical Properties Analysis

The compound is known to have a molecular weight of 350.43 and a molecular formula of C20H18N2O2S . It is soluble in DMSO and in ethanol . The compound is also known to exhibit fluorescence with an excitation of 457nm and emission of 505nm .

Future Directions

Future research could focus on improving the brightness and photostability of this compound for single-molecule fluorescence detection . Additionally, the compound could be further explored for its potential applications in the synthesis of various other derivatives .

properties

IUPAC Name

3-[2-[7-(diethylamino)-2-iminochromen-3-yl]-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-3-28(4-2)17-10-9-16-12-19(23(26)30-22(16)13-17)24-27-20(14-32-24)18-11-15-7-5-6-8-21(15)31-25(18)29/h5-14,26H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCSKEYQYSTADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one

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